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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373 Get Quote

For researchers, scientists, and drug development professionals, a detailed understanding of

the spectroscopic characteristics of isomeric compounds is fundamental for unambiguous

identification, purity assessment, and structure-activity relationship (SAR) studies. This guide

provides a comparative analysis of the spectroscopic properties of 4-bromo-2-
phenylquinoline and its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared

(IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While a complete

experimental dataset for all isomers is not readily available in the public domain, this guide

compiles existing data and provides predicted characteristics based on known spectroscopic

principles.

Spectroscopic Data Comparison
The following tables summarize the available and predicted quantitative spectroscopic data for

various isomers of bromo-2-phenylquinoline. The data highlights the influence of the bromine

atom's position on the spectroscopic signature of the 2-phenylquinoline scaffold.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Comp
ound

H-3 H-4 H-5 H-6 H-7 H-8
Phenyl
Proton
s

Other
Proton
s

2-

Phenylq

uinoline

8.20 (d) 7.82 (d)
7.75

(ddd)

7.52

(ddd)

7.69

(ddd)
8.14 (d)

7.45-

7.55

(m),

8.23

(m)

4-

Bromo-

2-

phenylq

uinoline

8.15 (s) - 8.10 (d) 7.65 (t) 7.80 (t) 8.25 (d)

7.50-

7.60

(m),

8.18

(m)

6-

Bromo-

2-

phenylq

uinoline

8.18 (d) 7.95 (d) 8.30 (d) -
7.85

(dd)
8.05 (d)

7.48-

7.58

(m),

8.20

(m)

7-

Bromo-

2-

phenylq

uinoline

8.15 (d) 7.75 (d) 7.90 (d)
7.60

(dd)
- 8.30 (s)

7.47-

7.57

(m),

8.18

(m)

8-

Bromo-

2-

phenylq

uinoline

8.35 (d) 7.45 (t) 7.80 (d) 7.40 (t) 7.90 (d) -

7.50-

7.60

(m),

8.25

(m)

2-(4-

Bromop

henyl)q

uinoline

8.21 (d) 7.85 (d)
7.78

(ddd)

7.55

(ddd)

7.70

(ddd)
8.15 (d)

7.65

(d),

8.10 (d)
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Note: Data for some isomers are predicted based on known substituent effects and may vary

from experimental values.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Com
poun
d

C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a

Phen
yl
Carb
ons

2-

Phen

ylquin

oline

157.3 121.5 136.7 129.6 127.5 126.2 129.4 129.8 148.4

127.4

,

128.9

,

129.1

,

139.5

4-

Brom

o-2-

pheny

lquino

line

158.0 123.0 122.5 130.0 128.0 127.8 130.5 129.5 148.2

127.6

,

129.0

,

129.3

,

138.8

6-

Brom

o-2-

pheny

lquino

line

157.5 122.0 137.0 129.8 130.5 120.0 132.0 129.0 147.0

127.5

,

128.9

,

129.2

,

139.0

7-

Brom

o-2-

pheny

lquino

line

157.8 121.8 137.2 130.5 129.0 129.5 122.0 132.5 148.6

127.5

,

128.9

,

129.2

,

139.2

8-

Brom

o-2-

156.0 122.5 136.0 130.0 128.5 127.0 132.0 125.0 149.0 127.6

,

129.0
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pheny

lquino

line

,

129.3

,

139.4

2-(4-

Brom

ophe

nyl)qu

inolin

e

156.2 121.7 136.8 129.7 127.6 126.3 129.5 129.9 148.3

123.5

,

129.0

,

132.0

,

138.2

Note: Data for some isomers are predicted based on known substituent effects and may vary

from experimental values.

Table 3: Key Infrared (IR) Absorption Bands (cm-1)

Compound C=N Stretch
C=C Stretch
(Aromatic)

C-H Stretch
(Aromatic)

C-Br Stretch

2-

Phenylquinoline
~1620

~1590, 1560,

1490
~3060 -

Bromo-2-

phenylquinoline

Isomers

~1615-1625

~1580-1595,

1550-1565,

1480-1495

~3050-3070 ~550-650

Note: The exact positions of the absorption bands can vary depending on the isomer and the

sample preparation method.

Table 4: Mass Spectrometry (MS) Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

2-Phenylquinoline C15H11N 205.26

205 (M+), 204 (M-H)+,

178 (M-HCN)+, 102.5

(M)2+

Bromo-2-

phenylquinoline

Isomers

C15H10BrN 284.15

283/285 (M+,

characteristic 1:1

isotopic pattern for

Br), 204 (M-Br)+, 177

(M-Br-HCN)+

Note: The fragmentation pattern will be broadly similar for all isomers, with minor differences in

the relative intensities of the fragment ions.

Table 5: UV-Visible (UV-Vis) Spectroscopic Data

Compound Solvent λmax (nm)

2-Phenylquinoline Ethanol ~254, ~280, ~318

Bromo-2-phenylquinoline

Isomers
Ethanol

Data not readily available. A

slight bathochromic or

hypsochromic shift is expected

depending on the position of

the bromine atom.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-
bromo-2-phenylquinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
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1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 400 MHz or higher. A standard pulse program with a 30° pulse angle, a

relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-

decoupled pulse sequence is used to simplify the spectrum. Due to the low natural

abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are generally required.

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

software. Reference the spectra to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr

and pressing the mixture into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm-1.

Data Processing: Perform a background correction using a spectrum of the empty ATR

crystal or a blank KBr pellet.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions to generate a mass spectrum, which shows the relative

abundance of each ion.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be

adjusted to obtain an absorbance reading between 0.1 and 1.0.

Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a

wavelength range of 200-800 nm.

Data Analysis: Record the wavelength of maximum absorbance (λmax).

Potential Signaling Pathway Involvement:
Anticancer Activity
Several bromo-quinoline derivatives have demonstrated significant potential as anticancer

agents.[1][2] Their mechanisms of action often involve the inhibition of key enzymes involved in

cell proliferation and survival, such as Topoisomerase I and Cyclooxygenase (COX) enzymes.

[1][3] The diagram below illustrates a potential mechanism by which bromo-2-phenylquinoline

isomers may exert their anticancer effects.
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Anticancer mechanism of bromo-2-phenylquinolines.

The following diagram illustrates a generalized workflow for the spectroscopic analysis and

characterization of synthesized 4-bromo-2-phenylquinoline isomers.
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Workflow for spectroscopic analysis of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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